molecular formula C14H7KO5S B7737226 potassium;9,10-dioxoanthracene-1-sulfonate

potassium;9,10-dioxoanthracene-1-sulfonate

Cat. No.: B7737226
M. Wt: 326.37 g/mol
InChI Key: BMAWOUMCJNTMPB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;9,10-dioxoanthracene-1-sulfonate typically involves the sulfonation of anthraquinone. The process begins with the reaction of anthraquinone with sulfuric acid to introduce the sulfonic acid group at the 1-position. This is followed by neutralization with potassium hydroxide to form the potassium salt . The reaction conditions generally require controlled temperatures and the use of concentrated sulfuric acid to ensure the selective sulfonation of the anthraquinone core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the sulfonation step, followed by neutralization and purification steps to obtain the final product. The purity and yield of the compound are critical factors in industrial production, and advanced techniques such as crystallization and filtration are employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Potassium;9,10-dioxoanthracene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives with additional oxygen-containing groups, while reduction can produce hydroquinone derivatives .

Mechanism of Action

The mechanism of action of potassium;9,10-dioxoanthracene-1-sulfonate involves its interaction with molecular targets and pathways in biological systems. The compound can intercalate into DNA, disrupt cellular processes, and induce oxidative stress. These interactions lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Potassium;9,10-dioxoanthracene-1-sulfonate is unique compared to other anthraquinone derivatives due to its specific sulfonate modification. Similar compounds include:

  • Anthraquinone-2-sulfonate
  • Anthraquinone-1,5-disulfonate
  • Anthraquinone-2,6-disulfonate

These compounds share similar core structures but differ in the position and number of sulfonate groups, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

potassium;9,10-dioxoanthracene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O5S.K/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAWOUMCJNTMPB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7KO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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